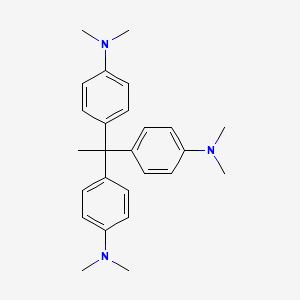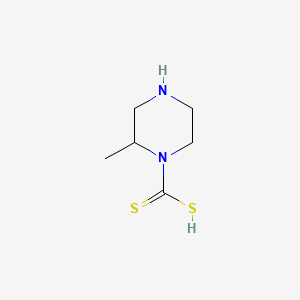
1-Piperazinecarbodithioic acid, 2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazinecarbodithioicacid,2-methyl-(7CI,8CI,9CI) is an organic compound belonging to the class of piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4.
Métodos De Preparación
The synthesis of 1-Piperazinecarbodithioicacid,2-methyl-(7CI,8CI,9CI) typically involves the reaction of piperazine with carbon disulfide and methyl iodide under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
1-Piperazinecarbodithioicacid,2-methyl-(7CI,8CI,9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
1-Piperazinecarbodithioicacid,2-methyl-(7CI,8CI,9CI) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Piperazinecarbodithioicacid,2-methyl-(7CI,8CI,9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .
Comparación Con Compuestos Similares
1-Piperazinecarbodithioicacid,2-methyl-(7CI,8CI,9CI) can be compared with other similar compounds, such as:
1-Piperazinecarbodithioic acid: Lacks the methyl group, resulting in different chemical properties and reactivity.
2-Methylpiperazine: Contains a methyl group but lacks the carbodithioic acid moiety, leading to distinct applications and mechanisms of action.
Propiedades
Número CAS |
5943-90-8 |
|---|---|
Fórmula molecular |
C6H12N2S2 |
Peso molecular |
176.3 g/mol |
Nombre IUPAC |
2-methylpiperazine-1-carbodithioic acid |
InChI |
InChI=1S/C6H12N2S2/c1-5-4-7-2-3-8(5)6(9)10/h5,7H,2-4H2,1H3,(H,9,10) |
Clave InChI |
HLYCTXRRGDDBOW-UHFFFAOYSA-N |
SMILES canónico |
CC1CNCCN1C(=S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


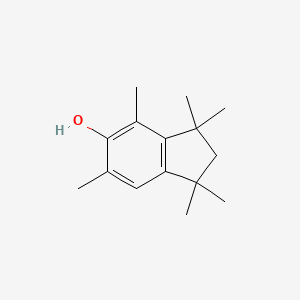

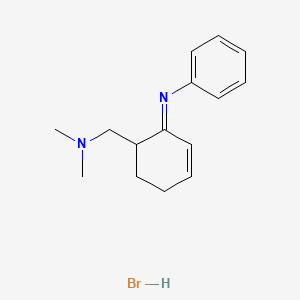
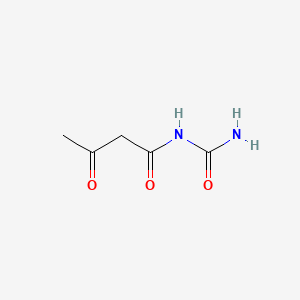
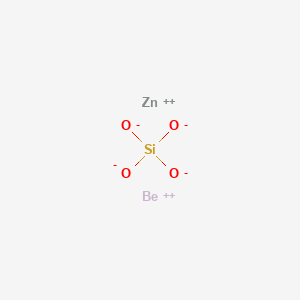

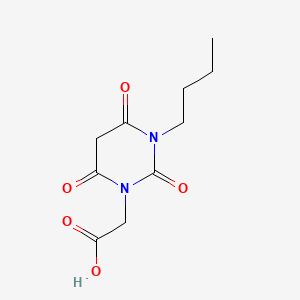

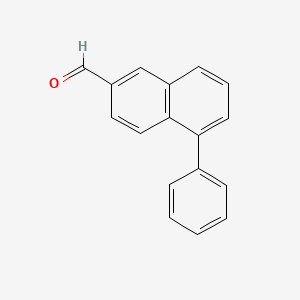
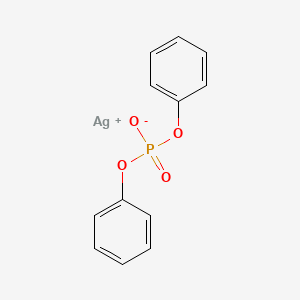

![2-[(3-Methylphenyl)methoxy]ethanol](/img/structure/B13754981.png)

